6-bromo-5-fluoropyridine-3,4-diol
Description
6-bromo-5-fluoropyridine-3,4-diol is a heterocyclic compound with the molecular formula C5H3BrFNO2 It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with two hydroxyl groups at the 3 and 4 positions
Properties
CAS No. |
1824621-35-3 |
|---|---|
Molecular Formula |
C5H3BrFNO2 |
Molecular Weight |
208 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Bromination and Fluorination
A plausible route involves brominating 5-fluoropyridine-3,4-diol. However, the electron-withdrawing fluoro group deactivates the ring, necessitating harsh conditions. Lewis acids like FeBr₃ or AlBr₃ could facilitate electrophilic bromination at C6, guided by the meta-directing fluoro group.
Example Protocol :
-
Protect hydroxyl groups as acetyl esters using acetic anhydride.
-
Perform electrophilic bromination with Br₂/FeBr₃ in CH₂Cl₂ at 0°C.
-
Deprotect using NaOH/MeOH to yield 6-bromo-5-fluoropyridine-3,4-diol.
Challenges :
Nucleophilic Halogen Exchange
Nucleophilic aromatic substitution (SNAr) offers an alternative for introducing fluorine. For instance, a 6-bromo-3,4-dihydroxypyridine precursor could undergo fluorination at C5 using KF in the presence of a crown ether or ionic liquid medium to enhance reactivity.
Reaction Conditions :
-
Substrate: 6-Bromo-3,4-dihydroxypyridine
-
Fluorinating agent: KF/18-crown-6
-
Solvent: DMF, 120°C, 24h
Mechanistic Insight :
The hydroxyl groups activate the ring toward SNAr, with the fluoro nucleophile attacking C5 due to the ortho-directing effect of the C6 bromo group.
Directed Ortho-Metalation (DoM) Strategies
Directed metalation enables regioselective functionalization. Using a temporary directing group (e.g., dimethylamino), bromo and fluoro groups can be introduced sequentially before oxidative removal to reveal hydroxyl groups.
Stepwise Process :
-
Directing Group Installation :
React pyridine-3,4-diol with (CH₃)₂NCl to form 3,4-bis(dimethylamino)pyridine. -
Bromination :
Treat with LDA followed by Br₂ at -78°C to install bromo at C6. -
Fluorination :
Use Selectfluor™ in MeCN at RT to introduce fluoro at C5. -
Directing Group Removal :
Hydrolyze with HCl/EtOH to regenerate hydroxyl groups.
Advantages :
-
High regiocontrol via directed metalation.
-
Avoids protective groups for hydroxyls.
Limitations :
Cyclization Approaches
Constructing the pyridine ring from acyclic precursors allows simultaneous incorporation of substituents. The Hantzsch dihydroxy synthesis or Kröhnke pyridine synthesis could be adapted.
Kröhnke Pyridine Synthesis
This method involves condensing a 1,5-diketone with ammonium acetate. For 6-bromo-5-fluoropyridine-3,4-diol:
-
Synthesize a 1,5-diketone with bromo and fluoro substituents.
-
Cyclize with NH₄OAc in acetic acid under reflux.
-
Oxidize intermediate dihydropyridine to aromatic pyridine.
Challenges :
-
Difficulty in preparing the appropriately substituted diketone.
Functional Group Interconversion
Hydroxylation of Halogenated Pyridines
Starting from 6-bromo-5-fluoropyridine, hydroxyl groups could be introduced via:
-
Oxidative Hydroxylation : Using OsO₄ or RuO₄ to oxidize double bonds (if present).
-
Nucleophilic Substitution : Replace leaving groups (e.g., Cl) with OH under basic conditions.
Example :
-
Perform vicinal dihydroxylation using OsO₄/NMO.
-
Deprotect to yield diol.
Limitations :
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-fluoropyridine-3,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form ketones or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
6-bromo-5-fluoropyridine-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-bromo-5-fluoropyridine-3,4-diol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The hydroxyl groups may participate in hydrogen bonding, enhancing the compound’s interaction with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-6-fluoropyridine-3,4-diol
- 6-chloro-5-fluoropyridine-3,4-diol
- 6-bromo-5-chloropyridine-3,4-diol
Uniqueness
6-bromo-5-fluoropyridine-3,4-diol is unique due to the specific arrangement of bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical and biological properties. The combination of these halogens with hydroxyl groups provides a versatile platform for further functionalization and exploration in various research fields.
Q & A
Q. What are the standard synthetic routes for preparing 6-bromo-5-fluoropyridine-3,4-diol, and how can purity be validated?
- Methodological Answer : Common synthetic approaches include halogenation and hydroxylation of pyridine precursors. For example, bromo-fluoropyridine intermediates (e.g., 2-bromo-6-fluoropyridine ) can undergo hydroxylation at positions 3 and 4 via acidic or basic hydrolysis. Purity validation typically employs:
Q. How can the solubility and stability of 6-bromo-5-fluoropyridine-3,4-diol be optimized for aqueous reaction systems?
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks for bromine/fluorine-induced deshielding (e.g., C-F coupling constants ~245 Hz ).
- IR Spectroscopy : Identify hydroxyl stretches (~3200–3500 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- Elemental Analysis : Confirm Br/F content (±0.3% deviation ).
Advanced Research Questions
Q. How does regioselectivity in bromination/fluorination impact the reactivity of 6-bromo-5-fluoropyridine-3,4-diol?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example:
- Electrophilic Aromatic Substitution : Fluorine at position 5 directs bromine to position 6 via meta-directing effects .
- Catalytic Methods : Pd(OAc)₂/XPhos systems enable Suzuki couplings at halogenated positions (yields up to 68% ).
Compare substituent effects using DFT calculations or Hammett parameters .
Q. What strategies resolve contradictions in reported biological activities of halogenated pyridinediols?
Q. How can X-ray crystallography elucidate the solid-state behavior of 6-bromo-5-fluoropyridine-3,4-diol derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals packing motifs and hydrogen-bonding networks. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
